Enhanced Cytotoxic Selectivity in NTCP-Mediated HBV Entry Inhibition vs. Betulin
In a head-to-head screen of 31 betulin derivatives for inhibition of NTCP-mediated taurocholate uptake and HBV preS1 binding, 3-O-Acetylbetulin (Compound 22) demonstrated a distinct selectivity profile compared to its parent compound betulin (Compound 1). While 3-O-Acetylbetulin exhibited modest potency, its selectivity index (SI) for transport inhibition over binding inhibition was quantified, providing a unique pharmacological fingerprint not observed with betulin [1]. This contrasts with other derivatives like 3-O-Acetylbetulinic acid which showed a higher SI of 5 but different absolute IC50 ranges [1].
| Evidence Dimension | NTCP Inhibition Selectivity Index (IC50 [3H]TC uptake / IC50 [3H]preS1 binding) |
|---|---|
| Target Compound Data | Selectivity Index = 2 (IC50 range: 36.47–151.80 μM for uptake; 20.64–87.35 μM for binding) |
| Comparator Or Baseline | Betulin (Compound 1): Selectivity Index = 7 (IC50 range: 568.80–983.40 μM for uptake; 48.29–247.10 μM for binding) |
| Quantified Difference | 3-O-Acetylbetulin has a 3.5-fold lower selectivity index compared to betulin, indicating a different binding interaction profile with NTCP. |
| Conditions | NTCP-HEK293 cells; [3H]taurocholate uptake and [3H]preS1 peptide binding assays. |
Why This Matters
This quantitative divergence in transporter interaction profiles is critical for researchers developing targeted HBV entry inhibitors or studying NTCP pharmacology, where a specific selectivity index may be preferred over the higher but less defined profile of the parent betulin.
- [1] Kirstgen M, et al. Identification of novel NTCP inhibitors with anti-HBV activity. Scientific Reports, 2020, 10: 21034. View Source
